(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate
Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate is a complex organic compound often used in synthetic chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethylsulfonyl (triflate) group, and a methyl ester, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine).
Protection of the Amino Group: The amino group of L-tyrosine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Triflation: The hydroxyl group on the phenyl ring is converted to a triflate using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Acidic conditions (HCl in methanol) or basic conditions (NaOH in water).
Major Products
Substitution: Formation of new C-N, C-S, or C-O bonds depending on the nucleophile.
Reduction: Conversion of the ester to an alcohol.
Hydrolysis: Formation of the free carboxylic acid and amine.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Protecting Group Strategies: The Boc group is commonly used in peptide synthesis to protect amino groups.
Biology
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, through nucleophilic substitution reactions.
Medicine
Drug Development: Serves as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The compound’s mechanism of action depends on its application. In synthetic chemistry, it acts as a versatile intermediate, undergoing various reactions to form desired products. In biological systems, it can modify biomolecules, potentially altering their function or activity.
Molecular Targets and Pathways
Enzymatic Reactions: Can be used to inhibit or modify enzymes by forming covalent bonds with active site residues.
Receptor Binding: Modified derivatives may interact with specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate: Lacks the triflate group, making it less reactive in nucleophilic substitution reactions.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of a triflate group, offering different reactivity and applications.
Uniqueness
The presence of the triflate group in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate makes it particularly reactive in nucleophilic substitution reactions, providing a unique advantage in synthetic applications. The combination of Boc protection and methyl ester functionalities further enhances its versatility as an intermediate in complex organic syntheses.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO7S/c1-15(2,3)26-14(22)20-12(13(21)25-4)9-10-5-7-11(8-6-10)27-28(23,24)16(17,18)19/h5-8,12H,9H2,1-4H3,(H,20,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWGAKDJDOFGPF-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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